Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 852376-55-7
VCID: VC6544764
InChI: InChI=1S/C23H21N5O4S/c1-3-32-23(30)16-4-8-17(9-5-16)24-20(29)14-33-21-13-12-19-25-26-22(28(19)27-21)15-6-10-18(31-2)11-7-15/h4-13H,3,14H2,1-2H3,(H,24,29)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2
Molecular Formula: C23H21N5O4S
Molecular Weight: 463.51

Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

CAS No.: 852376-55-7

VCID: VC6544764

Molecular Formula: C23H21N5O4S

Molecular Weight: 463.51

* For research use only. Not for human or veterinary use.

Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate - 852376-55-7

Description

Ethyl 4-(2-((3-(4-methoxyphenyl)- triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a complex organic compound that incorporates multiple functional groups and heterocycles. This compound is notable for its potential biological activities, particularly in medicinal chemistry. The presence of the triazole and pyridazine rings suggests that it may exhibit significant pharmacological properties.

Synthesis and Preparation

The synthesis of Ethyl 4-(2-((3-(4-methoxyphenyl)- triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate typically involves several steps, including the reaction of 4-methoxyphenyl derivatives with thioacetamides and benzoic acid esters. The specific synthesis pathway can vary based on the availability of starting materials and the desired yield.

Potential Applications

Given its complex structure and the presence of heterocyclic rings, this compound is classified as a pharmaceutical intermediate. It is crucial in the development of drugs, particularly those targeting specific biological pathways where heterocyclic compounds are known to be effective.

CAS No. 852376-55-7
Product Name Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
Molecular Formula C23H21N5O4S
Molecular Weight 463.51
IUPAC Name ethyl 4-[[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate
Standard InChI InChI=1S/C23H21N5O4S/c1-3-32-23(30)16-4-8-17(9-5-16)24-20(29)14-33-21-13-12-19-25-26-22(28(19)27-21)15-6-10-18(31-2)11-7-15/h4-13H,3,14H2,1-2H3,(H,24,29)
Standard InChIKey ZNGPGVIYGDVNQO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2
Solubility not available
PubChem Compound 18554144
Last Modified Aug 18 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator